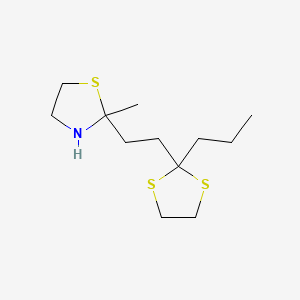
2-Methyl-2-(2-(2-propyl-1,3-dithiolan-2-yl)ethyl)thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(2-(2-propyl-1,3-dithiolan-2-yl)ethyl)thiazolidine is an organic compound that belongs to the class of thiazolidines. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur and nitrogen atom. This particular compound is characterized by the presence of a thiazolidine ring substituted with a 2-propyl-1,3-dithiolan-2-yl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-(2-propyl-1,3-dithiolan-2-yl)ethyl)thiazolidine typically involves the reaction of thiazolidine with 2-propyl-1,3-dithiolane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to around 70-90°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-(2-propyl-1,3-dithiolan-2-yl)ethyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidines depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-(2-(2-propyl-1,3-dithiolan-2-yl)ethyl)thiazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-(2-propyl-1,3-dithiolan-2-yl)ethyl)thiazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thiazolidine ring and dithiolan group allows it to form stable complexes with metal ions, which can influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol: A simple alkyl diol with sedative and muscle relaxant effects.
2-Ethyl-2-methyl-1,3-dithiolane: A related dithiolane compound with similar structural features.
Uniqueness
2-Methyl-2-(2-(2-propyl-1,3-dithiolan-2-yl)ethyl)thiazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the thiazolidine ring and dithiolan group makes it a versatile compound for various applications.
Properties
CAS No. |
156000-14-5 |
|---|---|
Molecular Formula |
C12H23NS3 |
Molecular Weight |
277.5 g/mol |
IUPAC Name |
2-methyl-2-[2-(2-propyl-1,3-dithiolan-2-yl)ethyl]-1,3-thiazolidine |
InChI |
InChI=1S/C12H23NS3/c1-3-4-12(15-9-10-16-12)6-5-11(2)13-7-8-14-11/h13H,3-10H2,1-2H3 |
InChI Key |
UTLUFWABAWXKBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(SCCS1)CCC2(NCCS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















